

The Chemistry and Application of 4,5-Dihydroxyimidazolidin-2-one: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Dihydroxyimidazolidin-2-one**

Cat. No.: **B1345477**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

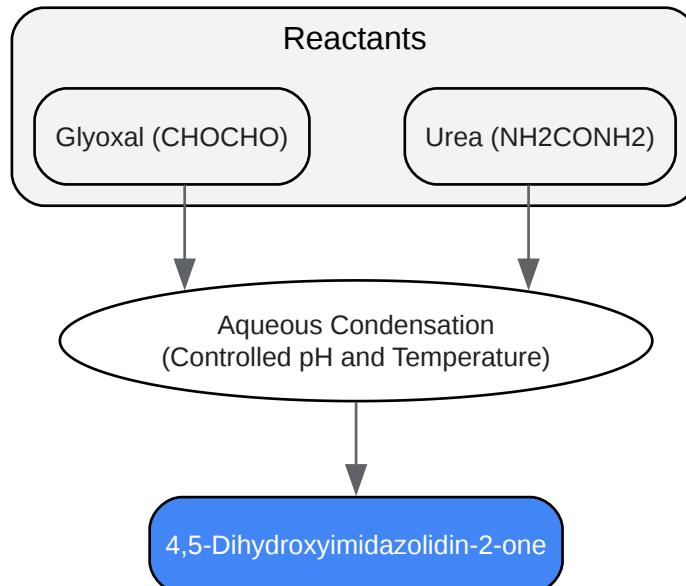
Abstract

4,5-Dihydroxyimidazolidin-2-one (DHIU), also known as dihydroxyethyleneurea, is a cyclic urea derivative of significant industrial importance, primarily utilized as a formaldehyde-free crosslinking agent in the textile industry. This technical guide provides a comprehensive review of the literature on DHIU, tracing its historical development, detailing its chemical synthesis and characterization, and exploring its primary applications. While its role in textile finishing is well-established, this review also examines the limited but emerging exploration of DHIU and its derivatives in the context of biological activity and potential drug development, offering a forward-looking perspective for researchers in the pharmaceutical sciences.

Historical Development

The development of **4,5-dihydroxyimidazolidin-2-one** is intrinsically linked to the textile industry's quest for crease-resistant finishes for cellulosic fabrics. Early efforts in the mid-20th century focused on urea-formaldehyde resins. However, concerns over the release of formaldehyde, a known irritant and potential carcinogen, spurred the search for safer alternatives.

The use of glyoxal in combination with urea and its derivatives emerged as a promising formaldehyde-free approach. Patents from the 1980s describe the synthesis of glyoxal/cyclic urea condensates for treating textiles to impart crease resistance and dimensional stability.^[1] These early developments laid the groundwork for the refinement and commercialization of DHIU as a key component in durable press finishes. The focus was on creating stable, water-soluble oligomers that could effectively crosslink cellulose fibers without the undesirable side effects of formaldehyde-based agents.^[1]


Synthesis of 4,5-Dihydroxyimidazolidin-2-one and its Derivatives

The primary synthesis of **4,5-dihydroxyimidazolidin-2-one** involves the condensation reaction of glyoxal with urea in an aqueous medium. The reaction is typically carried out under controlled pH and temperature to optimize the yield and minimize side reactions. N-substituted derivatives can be prepared by using substituted ureas.

General Synthesis Pathway

The fundamental reaction involves the nucleophilic addition of the nitrogen atoms of urea to the carbonyl groups of glyoxal, followed by cyclization to form the imidazolidinone ring.

General Synthesis of 4,5-Dihydroxyimidazolidin-2-one

[Click to download full resolution via product page](#)

Caption: Synthesis of **4,5-dihydroxyimidazolidin-2-one** from glyoxal and urea.

Detailed Experimental Protocols

Example 1: Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone

This protocol is adapted from a patented process for producing DHIU.[2]

- Materials:
 - Glyoxal (40% aqueous solution)
 - Urea
 - Orthophosphoric acid (85% aqueous solution)
 - Sodium hydroxide (47% aqueous solution)

- Procedure:

- In a reaction vessel, combine 725 g (5 moles) of a 40% aqueous glyoxal solution, 33 g (286 mmoles) of an 85% aqueous orthophosphoric acid solution, and 34.5 g (405 mmoles) of a 47% aqueous sodium hydroxide solution.
- Adjust the pH of the solution to 6.0 by modulating the amount of sodium hydroxide.
- Add 300 g (5 moles) of urea to the solution.
- Heat the mixture to 40°C with stirring.
- Maintain the temperature and stirring for 5 hours.
- Allow the reaction mixture to cool to ambient temperature.
- The product, trans-4,5-dihydroxy-2-imidazolidinone, will crystallize from the solution.
- Isolate the crystals by filtration and dry.

Example 2: Synthesis of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

This protocol describes the synthesis of the N,N'-dimethyl derivative of DHIU.[\[2\]](#)

- Materials:

- Glyoxal (40% aqueous solution)
- N,N'-dimethylurea
- Orthophosphoric acid (85% aqueous solution)
- Sodium hydroxide (47% aqueous solution)

- Procedure:

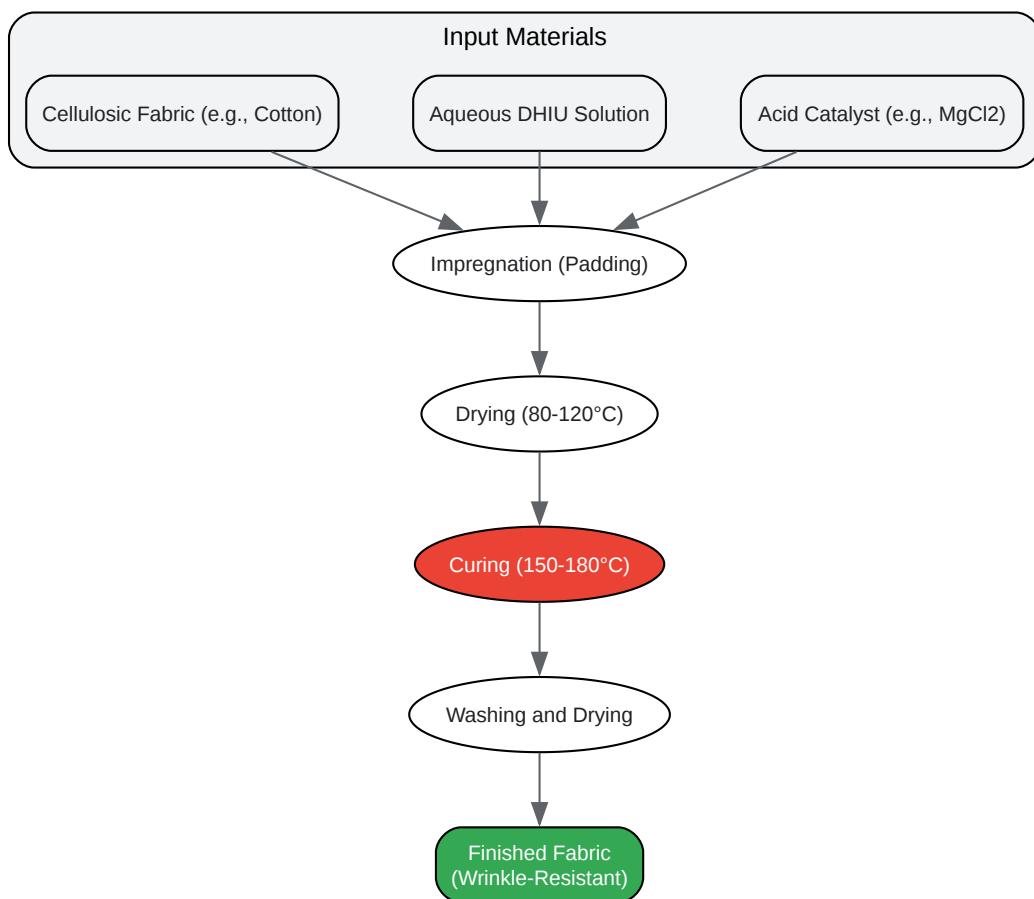
- Combine 678 g (4.67 moles) of a 40% aqueous glyoxal solution, 12.6 g (109 mmoles) of an 85% aqueous orthophosphoric acid solution, and 15 g (176 mmoles) of a 47% aqueous sodium hydroxide solution.

- Adjust the pH to 5.8.
- Add 440 g (5 moles) of N,N'-dimethylurea.
- Heat the mixture to 40°C with stirring for 4 hours.
- Cool the reaction mixture to between 0°C and 5°C to induce crystallization.
- Filter the crystalline product and wash with a small amount of cold water.
- Dry the product to obtain trans-4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone.

Quantitative Data on Synthesis

The following table summarizes key quantitative data from various synthetic procedures for DHIU and its derivatives.

Product	Reactants	Catalyst	Temperature (°C)	Time (h)	pH	Yield (%)	Melting Point (°C)	Reference
trans-4,5-Dihydroxy-2-imidazolidinone	Glyoxal, Urea	Orthophosphoric Acid/NaOH	40	5	6.0	42.6	142	[2]
trans-4,5-Dihydroxy-2-imidazolidinone	Glyoxal, Urea	Citric Acid/Sodium Acetate	40	-	6.0	-	142	[2]
trans-4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone	Glyoxal, N,N'-dimethylurea	Orthophosphoric Acid/NaOH	40	4	5.8	87.2	142	[2]
trans-4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone	Glyoxal, N,N'-dimethylurea	Citric Acid/Sodium Acetate	40	4	5.8	44	142	[2]


Application in the Textile Industry

The primary application of **4,5-dihydroxyimidazolidin-2-one** and its derivatives is as a crosslinking agent for cellulosic textiles, such as cotton, to impart "easy care" or "durable press" properties. This treatment reduces wrinkling and improves dimensional stability.

Mechanism of Action in Textile Finishing

The hydroxyl groups at the 4 and 5 positions of the DHIU ring are the active sites for crosslinking. In the presence of an acid catalyst and heat, these hydroxyl groups react with the hydroxyl groups of the cellulose polymer chains, forming covalent ether linkages. This crosslinked network prevents the cellulose chains from slipping past one another, which is the mechanism of wrinkle formation.

Workflow for DHIU Application in Textile Finishing

[Click to download full resolution via product page](#)

Caption: A typical workflow for applying DHIU to textiles for a durable press finish.

Biological Activity and Potential in Drug Development

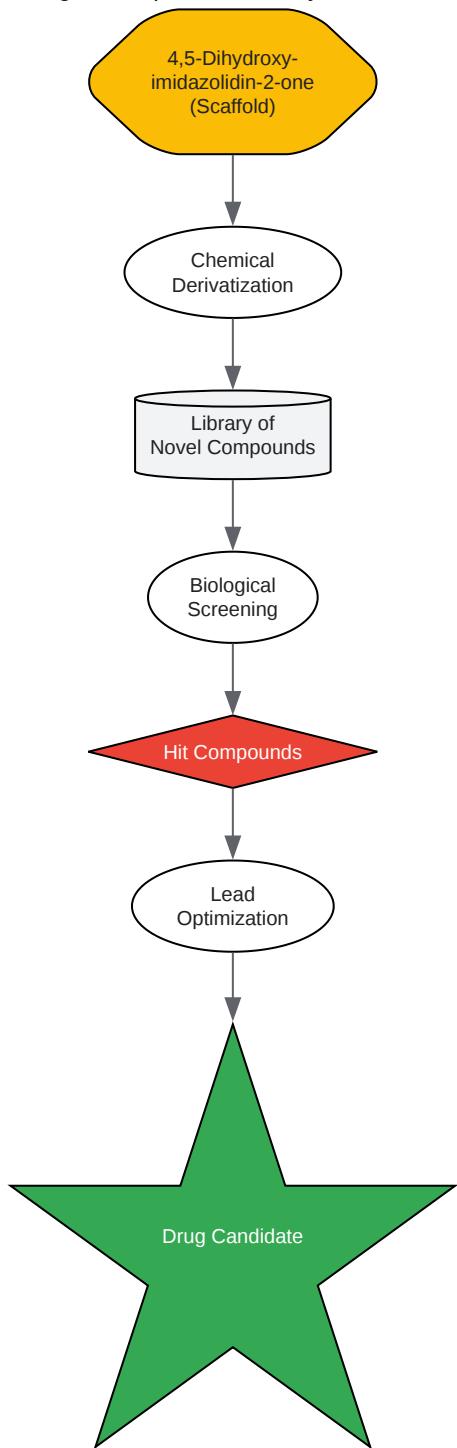
While the industrial application of DHIU is well-documented, its role in drug development is less defined. The broader class of imidazolidinones has been investigated for a range of biological activities; however, specific data on **4,5-dihydroxyimidazolidin-2-one** is scarce.

Antiviral and Antimicrobial Activity of Related Compounds

Research has shown that some imidazolidinone derivatives possess antiviral properties, including activity against HIV, hepatitis C virus (HCV), and enterovirus.^[3] For instance, certain pyridyl imidazolidinones have been identified as inhibitors of enterovirus 71 by binding to the viral capsid protein. The mechanism often involves interference with viral entry or uncoating.

Similarly, various imidazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The specific structure-activity relationships are complex and depend on the substituents on the imidazolidinone ring.

It is important to note that these studies have generally focused on more complex, substituted imidazolidinones, and not on the simple 4,5-dihydroxy-2-imidazolidinone structure.


Enzyme Inhibition

Some substituted imidazolidine-2,4,5-triones have been synthesized and shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.^[4] Additionally, L-2-imidazolidone-4-carboxylic acid, a related cyclic urea, has been shown to be a competitive inhibitor of 5-oxoprolinase, an enzyme involved in glutathione metabolism.^[5] These findings suggest that the imidazolidinone scaffold can be a starting point for the design of enzyme inhibitors.

Future Perspectives in Drug Development

The existing literature suggests that while **4,5-dihydroxyimidazolidin-2-one** itself is not a known therapeutic agent, its simple, chiral, and functionalized scaffold could be a valuable starting point for the synthesis of more complex molecules with potential biological activity. The hydroxyl groups offer reactive handles for further chemical modification, allowing for the generation of libraries of derivatives for screening against various biological targets.

Potential Drug Development Pathway for DHIU Derivatives

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for utilizing DHIU as a scaffold in drug discovery.

Conclusion

4,5-Dihydroxyimidazolidin-2-one is a well-established and industrially significant molecule, primarily valued for its role in creating formaldehyde-free, durable press finishes for textiles. Its synthesis is efficient and has been optimized for large-scale production. While its direct application in medicine has not been reported, the imidazolidinone core is present in various biologically active compounds. The potential of DHIU as a versatile and readily available scaffold for the synthesis of novel therapeutic agents remains an underexplored area of research. Future investigations could focus on leveraging the unique stereochemistry and reactivity of DHIU to design and synthesize new classes of enzyme inhibitors or receptor modulators, thereby bridging the gap between its current industrial use and potential future applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4345063A - Glyoxal/cyclic urea condensates - Google Patents [patents.google.com]
- 2. US4650877A - Process for producing 4,5-dihydroxy-2-imidazolidinones - Google Patents [patents.google.com]
- 3. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemistry and Application of 4,5-Dihydroxyimidazolidin-2-one: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345477#4-5-dihydroxyimidazolidin-2-one-literature-review-and-historical-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com